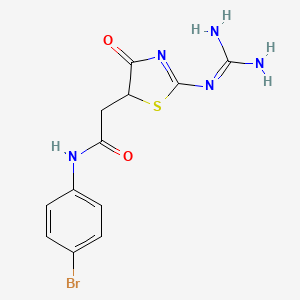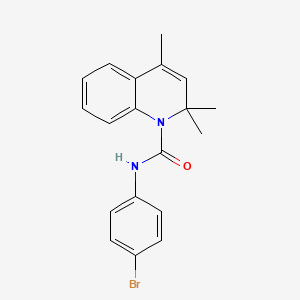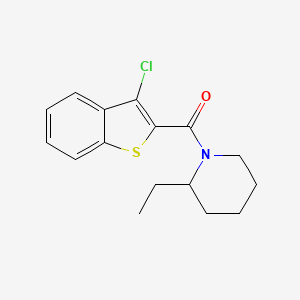
N-(4-bromophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents and functional groups, ensuring clarity in chemical nomenclature.
N-(4-bromophenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: is a synthetic organic compound with a complex structure. It contains a thiazole ring, a carbamimidamido group, and a bromophenyl substituent.
Preparation Methods
Synthetic Routes: While specific literature on this compound may be limited, we can propose a synthetic route. One approach involves the condensation of 2-aminothiazole with 4-bromobenzoyl chloride, followed by amidation with carbamimidamido chloride.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or dimethylformamide). Reagents include base (such as triethylamine) and catalysts (e.g., DMAP).
Industrial Production: Industrial-scale production methods would require optimization, scalability, and cost-effectiveness. Consultation with experts in process chemistry would be necessary.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including
Common Reagents and Conditions: Reagents like hydrogen peroxide, sodium borohydride, and various halogenating agents may be involved.
Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility, bioactivity, and stability.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, antimicrobials).
Medicine: Assess its pharmacological activity (e.g., anti-inflammatory, anticancer).
Industry: Evaluate its use in materials science (e.g., polymers, dyes).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Bioavailability: Consider its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., specific functional groups, substitution pattern).
Similar Compounds: While direct analogs may be scarce, explore related thiazole derivatives.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
: Example related compound: 2-(4-bromophenyl)thiazol-4-ylamine.
Properties
Molecular Formula |
C12H12BrN5O2S |
|---|---|
Molecular Weight |
370.23 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C12H12BrN5O2S/c13-6-1-3-7(4-2-6)16-9(19)5-8-10(20)17-12(21-8)18-11(14)15/h1-4,8H,5H2,(H,16,19)(H4,14,15,17,18,20) |
InChI Key |
TXPHSFXNALZVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N=C(N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11033803.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)butanamide](/img/structure/B11033818.png)
![6-morpholin-4-yl-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11033832.png)
![2-Methyl-5-(naphthalen-2-yl)-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11033840.png)
![7-(2-Fluorophenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11033858.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11033863.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11033864.png)

![9-(2-chloro-5-nitrophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11033866.png)

![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B11033879.png)
![7-(4-Methoxyphenyl)-5-(3-pyridyl)[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B11033901.png)
